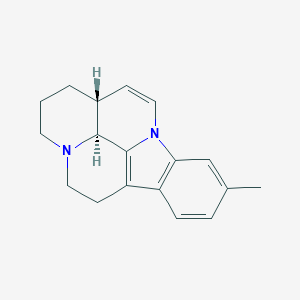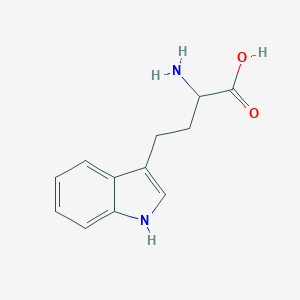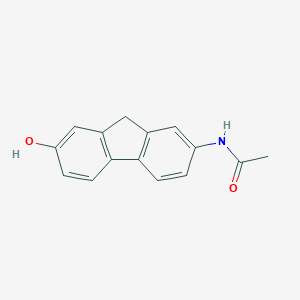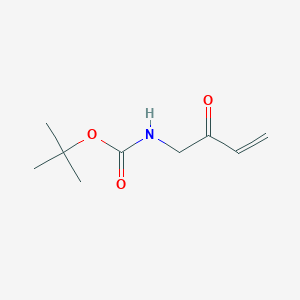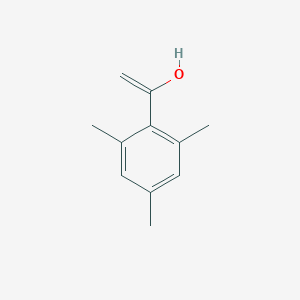
alpha-Methylene-2,4,6-trimethylbenzenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Methylene-2,4,6-trimethylbenzenemethanol, also known as MMB or MMB-Chminaca, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. It is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids.
Mechanism Of Action
Alpha-Methylene-2,4,6-trimethylbenzenemethanol exerts its effects by binding to the CB1 and CB2 receptors in the body, which are part of the endocannabinoid system. This system is involved in regulating a variety of physiological processes, including pain sensation, mood, and appetite. When alpha-Methylene-2,4,6-trimethylbenzenemethanol binds to these receptors, it can produce a range of effects, including euphoria, relaxation, and altered perception.
Biochemical And Physiological Effects
Alpha-Methylene-2,4,6-trimethylbenzenemethanol has been shown to produce a range of biochemical and physiological effects in the body. These include changes in heart rate, blood pressure, and body temperature, as well as alterations in mood and perception. Additionally, alpha-Methylene-2,4,6-trimethylbenzenemethanol has been shown to have analgesic and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of pain and inflammation.
Advantages And Limitations For Lab Experiments
One of the main advantages of using alpha-Methylene-2,4,6-trimethylbenzenemethanol in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a valuable tool for studying the effects of cannabinoids on the body. However, alpha-Methylene-2,4,6-trimethylbenzenemethanol also has some limitations, including its potential toxicity and the fact that it is a synthetic compound that may not accurately reflect the effects of natural cannabinoids.
Future Directions
There are several potential future directions for research involving alpha-Methylene-2,4,6-trimethylbenzenemethanol. One area of interest is the development of new therapeutic agents based on the structure of alpha-Methylene-2,4,6-trimethylbenzenemethanol. Additionally, further studies are needed to better understand the potential risks and benefits of using alpha-Methylene-2,4,6-trimethylbenzenemethanol in scientific research. Finally, research is needed to explore the potential use of alpha-Methylene-2,4,6-trimethylbenzenemethanol in the treatment of various medical conditions, such as chronic pain and inflammation.
Synthesis Methods
Alpha-Methylene-2,4,6-trimethylbenzenemethanol is typically synthesized through a multi-step process that involves the reaction of various chemicals, including benzyl cyanide, 2,4,6-trimethylbenzaldehyde, and chloroacetyl chloride. The resulting product is then purified and tested for purity and potency.
Scientific Research Applications
Alpha-Methylene-2,4,6-trimethylbenzenemethanol has been used in a variety of scientific research studies, particularly in the field of pharmacology. It has been shown to have a high affinity for the CB1 and CB2 receptors, making it a valuable tool for studying the effects of cannabinoids on the body. Additionally, alpha-Methylene-2,4,6-trimethylbenzenemethanol has been used in studies investigating the potential therapeutic benefits of cannabinoids, such as their ability to reduce pain and inflammation.
properties
CAS RN |
121034-95-5 |
|---|---|
Product Name |
alpha-Methylene-2,4,6-trimethylbenzenemethanol |
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-(2,4,6-trimethylphenyl)ethenol |
InChI |
InChI=1S/C11H14O/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6,12H,4H2,1-3H3 |
InChI Key |
NFZHCZLKXDNPEI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(=C)O)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=C)O)C |
synonyms |
Benzenemethanol, 2,4,6-trimethyl-alpha-methylene- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



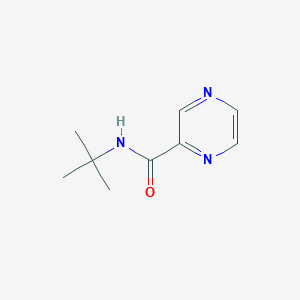
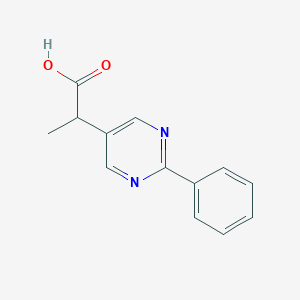
![1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B43779.png)
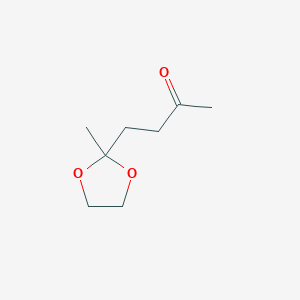
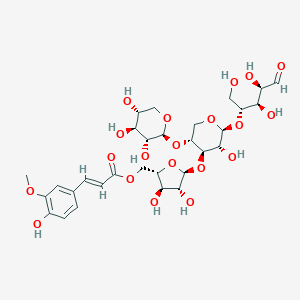

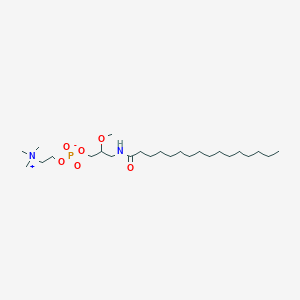
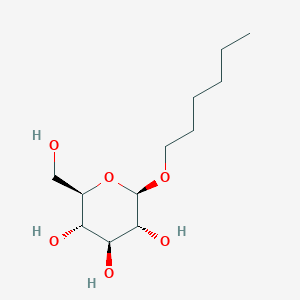
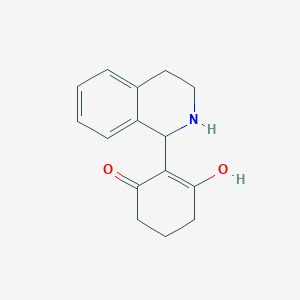
![[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate](/img/structure/B43794.png)
